2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl

Overview

Description

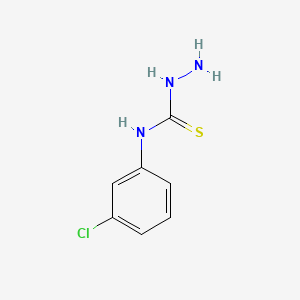

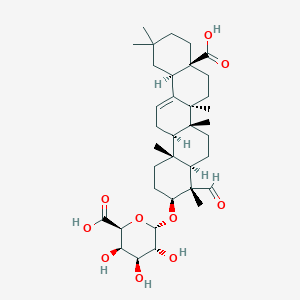

2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is a type of biphenyl, monochlorobenzenes, and tetrachlorobenzene . It has a molecular formula of C12H5Cl5O, an average mass of 342.433, and a monoisotopic mass of 339.87830 .

Molecular Structure Analysis

The InChI structure of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is InChI=1S/C12H5Cl5O/c13-5-1-2-9(18)6(3-5)7-4-8(14)11(16)12(17)10(7)15/h1-4,18H . The SMILES structure is Oc1ccc(Cl)cc1-c1cc(Cl)c(Cl)c(Cl)c1Cl .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl include a molecular formula of C12H5Cl5O, an average mass of 342.433, and a monoisotopic mass of 339.87830 .Scientific Research Applications

Metabolism and Metabolic Pathways

- Metabolic Pathways : 2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl (PenCB) is metabolized through various pathways, including hydroxylation and sulfur-containing metabolite formation. Studies have shown that as the degree of chlorination in these compounds increases, hydroxy products are more efficiently excreted, and the formation of methylthio metabolites decreases significantly (Haraguchi, Kato, Kimura, & Masuda, 1997).

- Role in Enzyme Induction : PenCB and its metabolites can induce hepatic microsomal drug-metabolizing enzymes. For example, a metabolite of 2,2',4,5,5'-pentachlorobiphenyl plays a key role in the induction of these enzymes (Kato, Haraguchi, Tomiyasu, Saito, Shibahara, Masuda, & Kimura, 1999).

Environmental Impact and Toxicology

- Environmental Persistence : Certain chlorobiphenyls, including PenCB, have shown varying degrees of environmental persistence. For instance, 2,4,6,2',4',5'-pentachlorobiphenyl is more persistent than some other chlorobiphenyl compounds (Moza, Kilzer, Weisgerber, & Klein, 1976).

- Impact on Neuronal Development : Exposure to hydroxylated polychlorinated biphenyls, such as 4-OH-2',3,3',4',5'-pentachlorobiphenyl, can disrupt normal neuronal development, potentially causing developmental brain disorders like learning disabilities, ADHD, and autism (Kimura‐Kuroda, Nagata, & Kuroda, 2007).

Chemical Properties and Reactions

- Reactivity with Alkali : PenCB displays specific reactivity in reactions with alkali in 2-aminoethanol medium, being converted into corresponding hydroxy derivatives via nucleophilic substitution (Gorbunova, Pervova, Saloutin, & Chupakhin, 2020).

Health Implications

- Emotional Behavior Effects : Prenatal exposure to low doses of 4-hydroxy-2',3,3',4',5'-pentachlorobiphenyl can significantly increase emotional behaviors like ambulation and rearing in mice, indicating potential neurobehavioral impacts (Soeda, Kaitsuka, Shirasaki, & Takahama, 2005).

Mechanism of Action

Target of Action

Similar compounds such as hydroxylated polychlorinated biphenyls (oh-pcbs) have been known to interact with various cellular components .

Mode of Action

It’s known that hydroxylated pcbs can interact with various cellular components and disrupt normal cellular functions . For instance, 4-hydroxy-2,3,3′,4′,5-pentachlorobiphenyl (4-OH-CB107) has been shown to disrupt the circadian rhythm and fatty acid metabolism .

Biochemical Pathways

Studies on similar compounds like 4-oh-cb107 have shown that it can disrupt the circadian rhythm and fatty acid metabolism . This disruption is likely due to changes in the expression of genes involved in these pathways .

Pharmacokinetics

It’s known that pcbs and their hydroxylated metabolites can accumulate in tissues of both wild animals and humans due to their high hydrophobicity and slow degradation .

Result of Action

Exposure to oh-pcbs like 4-oh-cb107 may induce liver injury as well as disrupt the circadian rhythm and peroxisome proliferator-activated receptor-related fatty acid metabolism .

Action Environment

It’s known that pcbs are persistent in the environment, leading to high accumulation in apex species, including humans .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can also bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to detoxification processes .

Cellular Effects

2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to disrupt thyroid hormone signaling by interfering with the thyroid hormone receptor, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to their active sites. Additionally, it can activate the AhR pathway, leading to the induction of detoxification enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to persistent changes in gene expression and cellular metabolism, even after the compound has been degraded .

Dosage Effects in Animal Models

The effects of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with liver damage and disruption of circadian rhythms in animal studies .

Metabolic Pathways

2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to hydroxylated metabolites, which can further interact with other biomolecules and affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name |

4-chloro-2-(2,3,4,5-tetrachlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-5-1-2-9(18)6(3-5)7-4-8(14)11(16)12(17)10(7)15/h1-4,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRXIYMPZUSPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217965 | |

| Record name | 2',3',4',5,5'-Pentachloro-2-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67651-36-9 | |

| Record name | 2-Hydroxy-2′,3′,4′,5,5′-pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67651-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3',4',5,5'-Pentachloro-2-biphenylol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3',4',5,5'-Pentachloro-2-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)

![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)

![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)

![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)

![3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1204810.png)